Antifungal Activity Compared to Glycoborinine
In a comparative bioautographic assay against the fungus Cladosporium herbarum, 3-methyl-9H-carbazol-2-ol (referred to as 2-hydroxy-3-methylcarbazole) exhibited strong antifungal activity. This activity was qualitatively superior to that of the related pyranocarbazole derivative, glycoborinine, which showed only weak effects under identical assay conditions [1].
| Evidence Dimension | Antifungal activity |
|---|---|
| Target Compound Data | Strong antifungal activity |
| Comparator Or Baseline | Glycoborinine (pyranocarbazole derivative) |
| Quantified Difference | Strong effect vs. weak effect |
| Conditions | TLC bioautographic test using Cladosporium herbarum |
Why This Matters
This direct, qualitative comparison confirms that 3-methyl-9H-carbazol-2-ol is the preferred carbazole building block for developing antifungal phytoalexins, as more complex cyclized analogs can exhibit diminished activity.
- [1] Pacher, T.; Bacher, M.; Hofer, O.; Greger, H. Stress induced carbazole phytoalexins in Glycosmis species. Phytochemistry 2001, 58, 129–135. View Source
